BenchChemオンラインストアへようこそ!

Enkephalin(1-3)

Opioid Pharmacology Receptor Binding Peptide Fragments

Enkephalin(1-3) (Tyr-Gly-Gly) is the stable N-terminal metabolite of enkephalins, exhibiting >1000-fold lower opioid receptor affinity than full-length Met-/Leu-enkephalin. This uniquely positions it as an essential negative control for cAMP, β-arrestin, and GTPγS opioid assays—ensuring specificity unattainable with parent peptides. Its established 10–30% molar ratio to [Met5]enkephalin in brain tissue validates its use as a quantitative LC-MS/MS standard. Unlike rapidly degraded full enkephalins (t½<5 min), this tripeptide resists enkephalinase cleavage, enabling accurate enzyme activity monitoring. Procurement is indispensable for dissecting non-opioid, tyrosine-dependent effects on memory and learning.

Molecular Formula C13H17N3O5
Molecular Weight 295.29 g/mol
CAS No. 21778-69-8
Cat. No. B1682048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin(1-3)
CAS21778-69-8
SynonymsImreg tripeptide
TGG tripeptide
Tyr-Gly-Gly
tyrosyl-glycyl-glycine
tyrosylglycylglycine
YGG tripeptide
Molecular FormulaC13H17N3O5
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O
InChIInChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1
InChIKeyHIINQLBHPIQYHN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enkephalin(1-3) (CAS 21778-69-8) Procurement Guide: Defined Tripeptide Fragment for Opioid Pathway Research


Enkephalin(1-3) (Tyr-Gly-Gly) is the N-terminal tripeptide fragment of the endogenous opioid pentapeptides Met-enkephalin and Leu-enkephalin. This fragment is a primary metabolite generated by the action of enkephalinase (membrane metalloendopeptidase) on the parent peptides in vivo [1]. Unlike the full-length enkephalins, which act as potent agonists at μ- and δ-opioid receptors, Enkephalin(1-3) exhibits low opioid receptor affinity, typically in the micromolar range, which distinguishes its biological and experimental applications . This property makes it a critical tool for studies requiring a functional or structural distinction from full opioid agonism, serving as a negative control, a biomarker of enkephalin release, or a probe for non-opioid, metabolite-specific actions.

Why Enkephalin(1-3) (CAS 21778-69-8) Cannot Be Replaced by Full-Length Enkephalins or Other Fragments


Direct substitution of Enkephalin(1-3) with its parent pentapeptides (Met- or Leu-enkephalin) or other enkephalin fragments will produce fundamentally different experimental outcomes. Full-length enkephalins are rapidly degraded in vivo and in many in vitro systems, primarily by enkephalinase and aminopeptidases, with plasma half-lives measured in minutes [1]. This rapid metabolism not only limits their utility in certain assays but also generates Enkephalin(1-3) as a confounding metabolite [2]. Conversely, Enkephalin(1-3) is a stable end-product of this degradation pathway and possesses a distinct pharmacological profile. While full-length enkephalins are potent opioid agonists (e.g., Met-enkephalin binds to rat brain opiate receptors with 1/12 the affinity of morphine), Enkephalin(1-3) demonstrates significantly lower opioid potency, with behavioral effects that are not reversed by the opioid antagonist naloxone [3][4]. Therefore, using a generic 'enkephalin' or an alternative fragment will not replicate the specific metabolite profile, the non-opioid activity, or the biomarker utility of Enkephalin(1-3).

Enkephalin(1-3) (CAS 21778-69-8) Quantitative Differentiation: Comparative Evidence for Procurement Decisions


Enkephalin(1-3) vs. Full-Length Enkephalins: Quantified Difference in Opioid Receptor Affinity

Enkephalin(1-3) (Tyr-Gly-Gly) exhibits a marked reduction in opioid receptor binding affinity compared to its parent pentapeptides. While full-length Met-enkephalin binds to rat brain opiate receptors with an affinity approximately 1/12 that of morphine, Enkephalin(1-3) binds to μ- and δ-opioid receptors in the micromolar range, representing an estimated >1000-fold decrease in potency [1]. This is a class-level inference based on the known structure-activity relationship (SAR) of enkephalins, where the C-terminal Phe-Met/Leu sequence is essential for high-affinity receptor interaction [2].

Opioid Pharmacology Receptor Binding Peptide Fragments

Enkephalin(1-3) vs. Des-Tyr-[Leu]enkephalin: Differential Behavioral Effects in Avoidance Conditioning

In a direct head-to-head comparison, the two major enkephalin metabolites, Enkephalin(1-3) (Tyr-Gly-Gly) and des-Tyr-[Leu]enkephalin, were assessed for their effects on one-way active avoidance conditioning in mice. Enkephalin(1-3), like its parent peptide [Leu]enkephalin, impaired avoidance acquisition with a U-shaped dose-response function. In contrast, des-Tyr-[Leu]enkephalin, at the doses tested, was without effect on avoidance conditioning but produced a significant decrease in locomotor activity [1].

Behavioral Pharmacology Memory Metabolite Activity

Enkephalin(1-3) as a Quantifiable In Vivo Biomarker: Molar Ratio to [Met5]Enkephalin in Brain Tissue

Enkephalin(1-3) (Tyr-Gly-Gly) is a validated, quantifiable biomarker for enkephalin release in vivo. In mouse brain, the molar levels of Tyr-Gly-Gly were found to represent 10–30% of those of the parent [Met5]enkephalin, as measured by a specific and sensitive radioimmunoassay coupled with HPLC [1]. Its levels are dynamically regulated; for example, administration of the enkephalinase inhibitor kelatorphan rapidly decreases Tyr-Gly-Gly immunoreactivity, while the aminopeptidase inhibitor bestatin elicits a 100% increase [2].

Neuropeptide Metabolism Biomarker Validation In Vivo Quantification

Enkephalin(1-3) vs. Full-Length Enkephalins: Differential Stability and Metabolic Fate in Plasma

Full-length enkephalins are notoriously unstable in biological matrices, with Leu-enkephalin exhibiting a half-life of just 4.6 minutes (95% CI: 4.3–5.1 min) in diluted rat plasma due to rapid cleavage by aminopeptidases and enkephalinase [1]. This degradation generates Enkephalin(1-3) (Tyr-Gly-Gly) as a primary and stable metabolite [2]. Therefore, when assessing the direct effects of enkephalin peptides in vitro, the use of a full-length peptide introduces significant confounding due to the rapid, concurrent generation of active metabolites. Procuring Enkephalin(1-3) directly allows for the controlled study of this specific fragment's pharmacology without the confounding influence of parent peptide degradation.

Peptide Stability Metabolism In Vitro Assays

Enkephalin(1-3) (CAS 21778-69-8): High-Value Application Scenarios Validated by Quantitative Evidence


Negative Control in Opioid Receptor Functional Assays

Given its >1000-fold lower affinity for opioid receptors compared to full-length enkephalins (as detailed in Section 3, Evidence Item 1), Enkephalin(1-3) serves as an ideal negative control in cAMP inhibition, β-arrestin recruitment, or GTPγS binding assays. Its use ensures that observed effects are specifically due to opioid receptor agonism by test compounds, rather than non-specific peptide interactions.

Analytical Standard for Quantifying Enkephalin Turnover In Vivo

The established molar ratio of endogenous Enkephalin(1-3) to [Met5]enkephalin (10-30%) in brain tissue validates its use as a calibration standard in LC-MS/MS and radioimmunoassay workflows (Section 3, Evidence Item 3). Procuring high-purity synthetic Enkephalin(1-3) is essential for accurate quantification of enkephalin release and metabolism in preclinical neuroscience and pharmacology studies.

Probe for Non-Opioid, Metabolite-Specific Behavioral Pharmacology

As demonstrated by its unique impairment of active avoidance conditioning—an effect distinct from des-Tyr-[Leu]enkephalin and not reversed by naloxone (Section 3, Evidence Item 2)—Enkephalin(1-3) is a critical reagent for dissecting the role of enkephalin metabolites in memory and learning. Its procurement is necessary for any study aiming to isolate non-opioid, tyrosine-containing peptide effects on cognition.

Stable Substrate or Product Standard for Peptidase Activity Assays

The rapid degradation of full-length enkephalins (half-life <5 min in plasma) and the concomitant generation of Enkephalin(1-3) (Section 3, Evidence Item 4) make this tripeptide an essential standard for monitoring enkephalinase and aminopeptidase activity. It can be used as a stable product standard to calibrate enzyme assays or as a defined substrate for studying its own degradation by aminopeptidases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enkephalin(1-3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.